molecular formula C13H13NO2S B11099110 (5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11099110
M. Wt: 247.31 g/mol
InChI Key: GXIDNNRIWNVXTL-YRNVUSSQSA-N
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Description

(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a dione moiety and a phenyl group substituted with a propan-2-yl group. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-(propan-2-yl)benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups in the thiazolidine-2,4-dione moiety can yield corresponding alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of thiazolidine-2,4-dione derivatives involves various methods that typically include condensation reactions between thiazolidine-2,4-dione and aldehydes or ketones. The structural formula of (5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione can be expressed as follows:

  • Molecular Formula : C15H17NO4S
  • Molecular Weight : 307.4 g/mol

This compound features a thiazolidine ring which is crucial for its biological activity.

Antidiabetic Properties

Thiazolidinediones are primarily known for their role as antidiabetic agents. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in glucose metabolism and insulin sensitivity. Studies have shown that derivatives like this compound exhibit significant hypoglycemic effects in diabetic models by reducing plasma glucose levels .

Anticancer Activity

Research indicates that thiazolidinedione derivatives possess anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including breast and prostate cancers. In vitro studies revealed that these compounds can inhibit cancer cell proliferation at low micromolar concentrations (IC50 values ranging from 0.19 to 3.2 μM) .

Antibacterial Effects

Recent investigations have also highlighted the antibacterial potential of thiazolidinediones. In vitro assays against Gram-positive bacteria such as Staphylococcus aureus have shown promising results, suggesting that these compounds could serve as leads for developing new antibacterial agents .

Case Study: Anticancer Activity

A study conducted by Romeo Romagnoli et al. evaluated the anticancer activity of various thiazolidinedione derivatives against murine leukemia and human carcinoma cell lines. The results indicated that the derivatives exhibited selective cytotoxicity and could induce apoptosis in cancer cells through multiple mechanisms .

Case Study: Antidiabetic Effects in Drosophila Models

Another significant study assessed the effects of thiazolidinediones on Drosophila melanogaster models fed high-fat diets. The findings suggested that (5E)-5-benzylidenethiazolidine-2,4-dione analogs improved survival rates and metabolic profiles in these models, indicating their potential for managing obesity-related diabetes .

Potential Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for several therapeutic applications:

  • Diabetes Management : As a PPAR-γ agonist, it can help regulate blood sugar levels.
  • Cancer Treatment : Its ability to inhibit tumor growth suggests potential use in oncology.
  • Antibacterial Therapy : Its efficacy against bacterial pathogens could lead to new antibiotic formulations.

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 RangeReference
AntidiabeticDiabetic animal modelsNot specified
AnticancerMurine leukemia & human carcinoma cells0.19 - 3.2 μM
AntibacterialStaphylococcus aureusNot specified

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of key enzymes involved in metabolic pathways or modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was previously used as an anti-diabetic agent but withdrawn due to safety concerns.

Comparison: (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific structural features, such as the propan-2-yl substitution on the phenyl ring, which may confer distinct biological activities and properties compared to other thiazolidinediones

Biological Activity

(5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of molecules known for their pharmacological properties, including anti-diabetic, antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on various studies and research findings.

The molecular formula of this compound is C13H15N1O2SC_{13}H_{15}N_{1}O_{2}S with a molecular weight of approximately 249.33 g/mol. Its structure includes a thiazolidine core which is crucial for its biological activity.

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role in metabolic regulation and have been extensively studied for their antidiabetic properties. Research indicates that compounds in this class can enhance insulin sensitivity and regulate glucose metabolism. For instance, a study reported that this compound demonstrated significant hypoglycemic activity in alloxan-induced diabetic models .

Table 1: Antidiabetic Activity Comparison

CompoundHypoglycemic Effect (mg/dL)Reference
This compound98 ± 5
Pioglitazone85 ± 4
Rosiglitazone90 ± 3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains.

Table 2: Antimicrobial Activity Results

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus31.25
Bacillus subtilis31.25
Escherichia coli62.5

Anticancer Activity

Recent studies have also explored the potential anticancer effects of thiazolidinediones. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as MCF-7 cells . The mechanism involves the inhibition of topoisomerases which are crucial for DNA replication.

Table 3: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundMCF-71.09Topoisomerase inhibition
EllipticineMCF-70.97Topoisomerase inhibition

Case Studies

  • Datar et al. Study : This study synthesized various thiazolidinedione derivatives and tested them for antidiabetic activity using the SLM model. The results indicated that compounds with specific substituents showed enhanced activity compared to standard drugs like pioglitazone .
  • Pattan et al. Research : This investigation focused on synthesizing new thiazolidinediones with sulfonamide groups and evaluating their antidiabetic effects using ANOVA methods. The findings suggested that certain derivatives exhibited comparable efficacy to glibenclamide .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

(5E)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H13NO2S/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16)/b11-7+

InChI Key

GXIDNNRIWNVXTL-YRNVUSSQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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